molecular formula C11H6FN3 B14886595 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile

6-(3-Fluorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14886595
M. Wt: 199.18 g/mol
InChI Key: NRHWQNLENDPBBW-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-fluorophenyl group and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of anhydrous potassium carbonate (K₂CO₃). This reaction proceeds through a one-pot synthesis method, which is efficient and yields the desired product with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring .

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) . Molecular docking studies have shown that the compound binds to the active site of kinases, preventing their activity and subsequent signaling pathways .

Comparison with Similar Compounds

  • 6-(4-Fluorophenyl)pyrimidine-5-carbonitrile
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Comparison: 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to similar compounds, it has shown superior cytotoxic activity against certain cancer cell lines and better kinase inhibition properties . This makes it a promising candidate for further development in anticancer therapies.

Properties

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

6-(3-fluorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6FN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H

InChI Key

NRHWQNLENDPBBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=NC(=C2)C#N

Origin of Product

United States

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